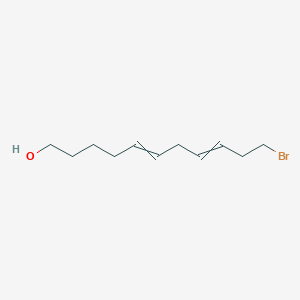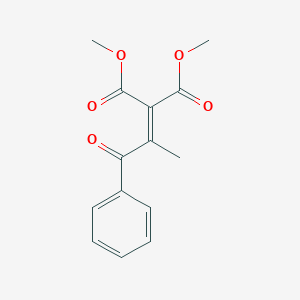![molecular formula C23H43N3O2 B14284514 6-[(Octadecylamino)methyl]pyrimidine-2,4(1H,3H)-dione CAS No. 138449-02-2](/img/structure/B14284514.png)
6-[(Octadecylamino)methyl]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(Octadecylamino)methyl]pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound characterized by a pyrimidine ring substituted with an octadecylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Octadecylamino)methyl]pyrimidine-2,4(1H,3H)-dione typically involves the condensation of pyrimidine derivatives with octadecylamine. One common method includes the reaction of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine with octadecylamine in the presence of a suitable catalyst, such as lithium iodide, under controlled temperature conditions (50-80°C) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through recrystallization or chromatography techniques to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
6-[(Octadecylamino)methyl]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the octadecylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
6-[(Octadecylamino)methyl]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-[(Octadecylamino)methyl]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uracil: Pyrimidine-2,4(1H,3H)-dione, a naturally occurring metabolite involved in pyrimidine biosynthesis.
Thymine: 5-Methylpyrimidine-2,4(1H,3H)-dione, another naturally occurring pyrimidine derivative.
Fluorouracil: A synthetic pyrimidine analog used as an anticancer agent.
Uniqueness
6-[(Octadecylamino)methyl]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the long octadecylamino chain, which imparts distinct physicochemical properties and potential biological activities. This structural feature differentiates it from other pyrimidine derivatives and may contribute to its specific applications in various fields.
Eigenschaften
CAS-Nummer |
138449-02-2 |
|---|---|
Molekularformel |
C23H43N3O2 |
Molekulargewicht |
393.6 g/mol |
IUPAC-Name |
6-[(octadecylamino)methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H43N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21-19-22(27)26-23(28)25-21/h19,24H,2-18,20H2,1H3,(H2,25,26,27,28) |
InChI-Schlüssel |
GLLJBQNNOBGFOC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCNCC1=CC(=O)NC(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetic acid;2,2,2-tribromo-1-[(2-methylpropan-2-yl)oxy]ethanol](/img/structure/B14284436.png)
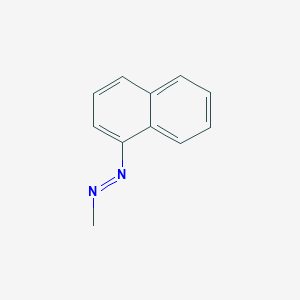
![5-[4-(Octyloxy)phenyl]pyrazine-2-carbonitrile](/img/structure/B14284445.png)

![[(Dibutoxyphosphorothioyl)sulfanyl]acetic acid](/img/structure/B14284477.png)
![1,2,3,4,5,6-Hexakis[2-(4-heptoxyphenyl)ethynyl]benzene](/img/structure/B14284478.png)
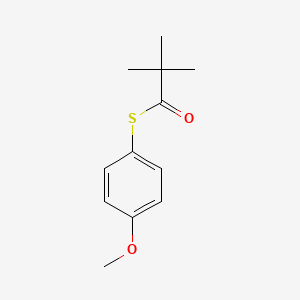
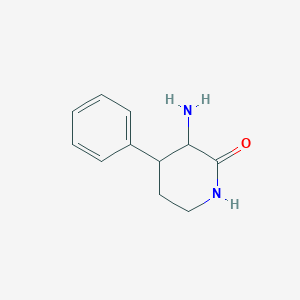
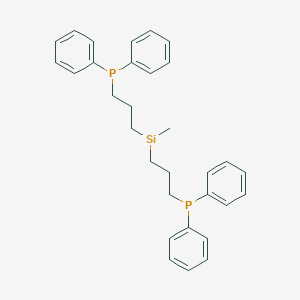
![1,1,1,3,5,5,5-Heptamethyl-3-[2-(trimethoxysilyl)ethyl]trisiloxane](/img/structure/B14284493.png)


